

An In-depth Technical Guide to N,N-Dimethylpentadecanamide

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| Compound Name: | n,n-Dimethylpentadecanamide | |
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature, properties, and synthesis of **N,N-Dimethylpentadecanamide**. Due to the limited availability of specific experimental data for this compound in scientific literature and databases, this guide also includes information on related homologous compounds to provide estimated properties and general experimental protocols.

Nomenclature and Synonyms

The nomenclature of **N,N-Dimethylpentadecanamide** is based on the IUPAC system. It is a tertiary amide with a fifteen-carbon acyl chain.

- IUPAC Name: N,N-Dimethylpentadecanamide
- Systematic Name: N,N-dimethylpentadecan-1-amide
- Common Synonyms: There are no widely recognized common synonyms for this specific compound. It may occasionally be referred to by a CAS number if one were assigned, but none could be found in major chemical databases.

Physicochemical Properties

Specific, experimentally determined physicochemical data for **N,N-Dimethylpentadecanamide** is scarce. The table below presents data for shorter-chain N,N-dimethylalkanamides to provide



a comparative reference. It is expected that **N,N-Dimethylpentadecanamide**, with its longer C15 alkyl chain, would have a higher molecular weight, a higher boiling point, and lower water solubility compared to these shorter-chain analogs.

| Property | N,N-Dimethylpentanamide | N,N-Dimethyldecanamide |
|----------------------------|----------------------------|----------------------------------|
| Molecular Formula | C7H15NO | C12H25NO |
| Molecular Weight (g/mol) | 129.20[1] | 199.33[2] |
| CAS Number | 6225-06-5[1] | 14433-76-2[2][3][4][5] |
| IUPAC Name | N,N-dimethylpentanamide[1] | N,N-dimethyldecanamide[4][5] |
| Physical State | Liquid (at STP) | Solid (at STP) |
| Boiling Point (°C) | Not available | 147 °C (at 760 mmHg, closed cup) |
| Water Solubility | Miscible | Not miscible or difficult to mix |

Experimental Protocols

General Synthesis of N,N-Dimethylpentadecanamide via Acyl Chloride

This protocol describes a standard and reliable method for the synthesis of tertiary amides from an acyl chloride and a secondary amine.

Objective: To synthesize **N,N-Dimethylpentadecanamide** from pentadecanoyl chloride and dimethylamine.

Reaction Scheme:

CH₃(CH₂)₁₃COCl (Pentadecanoyl chloride) + 2(CH₃)₂NH (Dimethylamine) → CH₃(CH₂)₁₃CON(CH₃)₂ (**N,N-Dimethylpentadecanamide**) + (CH₃)₂NH₂+Cl⁻ (Dimethylammonium chloride)

Materials and Reagents:

Pentadecanoyl chloride



- Dimethylamine (e.g., 2 M solution in THF or anhydrous gas)
- Triethylamine (Et₃N)
- Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware for inert atmosphere synthesis

Procedure:

- Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve pentadecanoyl chloride (1.0 eq) in anhydrous DCM.
- Amine Addition: Add triethylamine (1.2 eq) to the flask. Cool the mixture to 0 °C using an ice bath.
- Slowly add dimethylamine (1.2 eq) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, quench the reaction by adding 1 M HCl to the flask. Transfer the mixture to a separatory funnel.
- Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally with brine.



- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
- Purification: The crude N,N-Dimethylpentadecanamide can be purified by flash column chromatography on silica gel or by vacuum distillation.

Biological Activity and Signaling Pathways

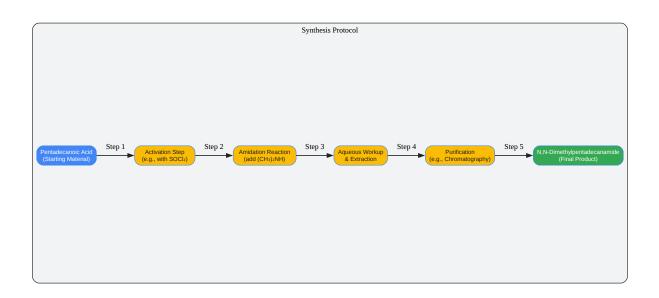
There is no specific information available in the scientific literature regarding the biological activity or any associated signaling pathways for **N,N-Dimethylpentadecanamide**. While other long-chain fatty acid amides, such as the endocannabinoid anandamide, have well-documented biological roles, these are structurally distinct (N-acylethanolamines) and their activities cannot be directly extrapolated to N,N-dimethylamides.[6] Research into the biological effects of **N,N-Dimethylpentadecanamide** would require novel investigation.

Mandatory Visualizations

Diagram 1: Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of **N,N- Dimethylpentadecanamide** from its corresponding carboxylic acid, a common starting material.





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Caption: A typical workflow for the synthesis of **N,N-Dimethylpentadecanamide**.



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